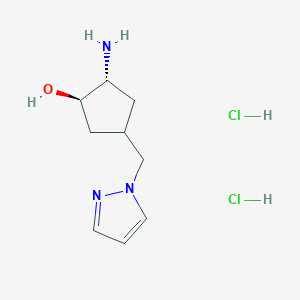

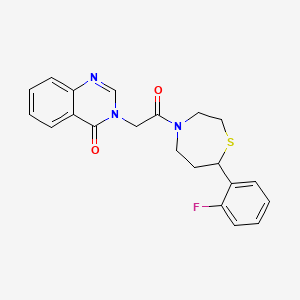

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride, also known as JNJ-63533054, is a novel and potent inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes. KDM4 enzymes are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

One notable application of related chemical structures involves the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. This class of compounds, exemplified by celecoxib, demonstrates significant potential in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis due to their selective inhibition of COX-2, highlighting the therapeutic relevance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).

Electrophile-Triggered Cyclization

Another application is seen in the synthesis of dihalogenated heterocyclic compounds, including dihydropyrroles and dihydrofurans, via electrophile-triggered cyclization. This method, which uses 4-aminobut-2-yn-1-ol derivatives among others, showcases the versatility of similar structures in generating highly functionalized heterocycles with potential applications in pharmaceuticals and agrochemicals (Ji et al., 2010).

Regioselective Synthesis

The regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines from reactions involving 3-substituted-5-amino-1H-pyrazoles and cyclopentanone derivatives further underscores the utility of these compounds in organic synthesis. This approach allows for the construction of complex heterocyclic frameworks, which are of interest in the development of new pharmaceutical agents (Portilla et al., 2012).

Anticancer and Enzyme Inhibition Studies

Research on carboxy pyrazole derivatives synthesized using 1,3-dicarbonyl motifs reveals their potential in anticancer and enzyme inhibition studies. These compounds exhibit selective inhibition of tissue non-specific alkaline phosphatase (TNAP) and show strong inhibitory effects on various cancer cell lines, demonstrating the significance of pyrazole derivatives in cancer research (Channar et al., 2018).

Neuroprotective Agent Development

The metabolism study of KR-31543, a new neuroprotective agent for ischemia-reperfusion damage, involving related chemical structures provides insights into drug development processes. Understanding the metabolism of such compounds in biological systems is crucial for the design of more effective therapeutic agents (Kim et al., 2002).

Propiedades

IUPAC Name |

(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOEKATBPZHME-OIHRUYJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)

![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)